molecular formula C9H6N2O3S B7771226 5-(furan-2-ylmethylidene)-2-sulfanyl-1H-pyrimidine-4,6-dione

5-(furan-2-ylmethylidene)-2-sulfanyl-1H-pyrimidine-4,6-dione

Cat. No.: B7771226
M. Wt: 222.22 g/mol
InChI Key: VQRARDATQWRHGF-UHFFFAOYSA-N
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Description

2,3,5,6-tetrafluoro-4-sulfanylbenzoic acid . This compound is characterized by its molecular formula C7H2F4O2S and a molecular weight of approximately 226.148 Da . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine atoms and a sulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-tetrafluoro-4-sulfanylbenzoic acid typically involves the fluorination of benzoic acid derivatives. One common method includes the use of fluorinating agents such as sulfur tetrafluoride or tetrafluoromethane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes:

    Nitration: of benzoic acid to introduce nitro groups.

    Reduction: of nitro groups to amines.

    Fluorination: of the aromatic ring.

    Introduction of the sulfanyl group: through thiolation reactions.

Types of Reactions:

    Oxidation: The sulfanyl group can be oxidized to form sulfonic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the sulfanyl group.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products:

    Sulfonic acids: from oxidation.

    Amines: or from substitution reactions.

Scientific Research Applications

2,3,5,6-tetrafluoro-4-sulfanylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorine and sulfanyl groups.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 2,3,5,6-tetrafluoro-4-sulfanylbenzoic acid exerts its effects is primarily through its interactions with biological molecules. The fluorine atoms increase the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. This compound may also interact with enzymes involved in metabolic pathways, inhibiting or modifying their activity.

Comparison with Similar Compounds

  • 2,3,5,6-tetrafluorobenzoic acid
  • 4-sulfanylbenzoic acid
  • 2,3,5,6-tetrafluoro-4-aminobenzoic acid

Comparison:

  • 2,3,5,6-tetrafluorobenzoic acid lacks the sulfanyl group, making it less reactive in thiolation reactions.
  • 4-sulfanylbenzoic acid does not have the fluorine atoms, resulting in different lipophilicity and metabolic stability.
  • 2,3,5,6-tetrafluoro-4-aminobenzoic acid has an amino group instead of a sulfanyl group, leading to different reactivity and potential biological interactions.

The uniqueness of 2,3,5,6-tetrafluoro-4-sulfanylbenzoic acid lies in its combination of fluorine and sulfanyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-(furan-2-ylmethylidene)-2-sulfanyl-1H-pyrimidine-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3S/c12-7-6(4-5-2-1-3-14-5)8(13)11-9(15)10-7/h1-4H,(H2,10,11,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRARDATQWRHGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)NC(=NC2=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C=C2C(=O)NC(=NC2=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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